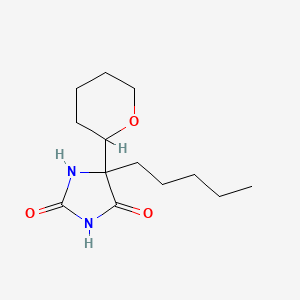
5-Pentyl-5-(tetrahydro-2h-pyran-2-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione is a heterocyclic compound with a unique structure that combines a pyran ring and an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione typically involves the reaction of a pentyl-substituted imidazolidine-2,4-dione with a tetrahydro-2H-pyran-2-yl group. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-decanal cyclohemiacetal
- (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
- 1-Pentanol, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-
Uniqueness
5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione is unique due to its combination of a pyran ring and an imidazolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Overview
5-Pentyl-5-(tetrahydro-2H-pyran-2-yl)imidazolidine-2,4-dione, also known by its CAS number 7355-31-9, is a heterocyclic compound that features a unique combination of imidazolidine and pyran rings. This structural configuration contributes to its various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 7355-31-9 |
| Molecular Formula | C13H22N2O3 |
| Molecular Weight | 254.33 g/mol |
| Density | 1.103 g/cm³ |
| IUPAC Name | 5-(oxan-2-yl)-5-pentylimidazolidine-2,4-dione |
The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways within biological systems. Research indicates that this compound may function as an inhibitor or modulator of certain enzymes, influencing various biochemical pathways and cellular processes. The exact mechanisms remain under investigation but include potential roles in enzyme inhibition and protein interactions .
Anticancer Activity
A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that derivatives of imidazolidine compounds exhibit varying degrees of cytotoxicity against several cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against leukemia and breast cancer cell lines, with some derivatives achieving GI50 values as low as 1.53 µM in specific assays .
Antimicrobial and Antiviral Activities
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial and antiviral activities. Research has indicated potential efficacy against Trypanosoma brucei, although results for viral targets such as SARS-CoV and influenza viruses were less promising .
Case Studies
- Anticancer Screening : A study evaluated a series of imidazolidine derivatives for their anticancer activity using the NCI60 cell line panel. Among these, certain derivatives exhibited significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and BT-549), indicating the potential for further development as therapeutic agents .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound revealed that it could effectively inhibit specific kinases involved in cancer progression, suggesting a mechanism by which it exerts its anticancer effects.
Properties
CAS No. |
7355-31-9 |
|---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
5-(oxan-2-yl)-5-pentylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H22N2O3/c1-2-3-5-8-13(10-7-4-6-9-18-10)11(16)14-12(17)15-13/h10H,2-9H2,1H3,(H2,14,15,16,17) |
InChI Key |
AXJUOSFLAYOYQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(C(=O)NC(=O)N1)C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















